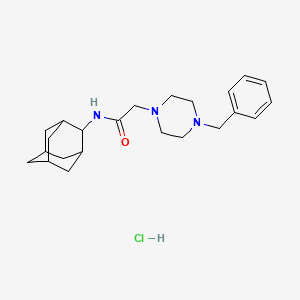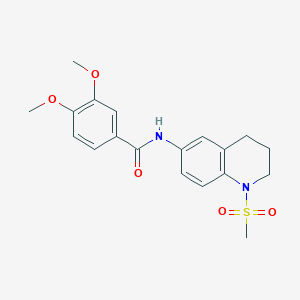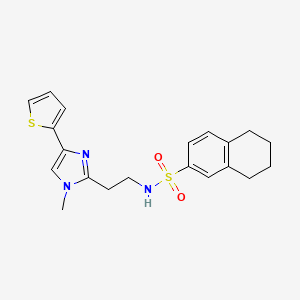
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine” is a nitrogen-containing heterocycle . It consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyridine ring via a carbonyl group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a carbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Applications De Recherche Scientifique
Versatility in Drug Discovery
The pyrrolidine ring, a core component of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine, is extensively utilized in medicinal chemistry due to its ability to enhance stereochemical and three-dimensional properties of pharmaceutical compounds. This ring structure is pivotal in exploring pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage, a phenomenon known as "pseudorotation." Research highlights the significance of pyrrolidine and its derivatives, including pyrrolizines and prolinol, in synthesizing bioactive molecules with target selectivity. These compounds exhibit a wide range of biological activities by efficiently navigating the pharmacophore space through sp3-hybridization. The structure-activity relationship (SAR) analysis of these compounds underscores the impact of steric factors on biological activity, revealing that the stereogenicity of carbons within the pyrrolidine ring can lead to varied biological profiles due to different binding modes to enantioselective proteins (Li Petri et al., 2021).
Contribution to Heterocyclic Chemistry
Heterocyclic compounds, such as this compound, play a crucial role in the synthesis of central nervous system (CNS) acting drugs. These compounds, featuring heteroatoms like nitrogen, sulfur, and oxygen, form the largest class of organic compounds and are integral to developing compounds with CNS activity. The review by Saganuwan (2017) identifies functional chemical groups, including pyridine and its derivatives, as potential lead molecules for synthesizing new CNS-active compounds. This underscores the compound's relevance in addressing CNS disorders, highlighting its potential as a foundation for novel therapeutic agents (Saganuwan, 2017).
Applications in Catalysis and Organic Synthesis
The utility of this compound extends to catalysis and organic synthesis, showcasing its versatility beyond pharmaceutical applications. For instance, its structural motif is utilized in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such systems enable efficient reactions between various amines and aryl halides or arylboronic acids, demonstrating the compound's role in advancing sustainable and economical chemical processes (Kantam et al., 2013).
Orientations Futures
The future directions in the research of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mécanisme D'action
Target of Action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-(Pyridine-4-carbonyl)pyrrolidin-3-amine”. The pyrrolidine ring and its derivatives are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space .
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological profiles, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSBXUTAKFEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)
![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)


![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)


![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)
![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)
![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)